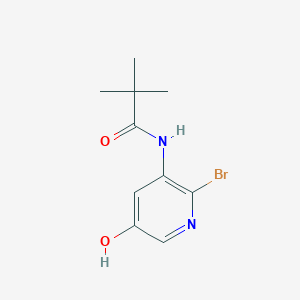

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide

Descripción

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is a brominated pyridine derivative characterized by a pivalamide group at position 3, a hydroxyl group at position 5, and a bromine atom at position 2 of the pyridine ring. Its molecular formula is C₁₀H₁₃BrN₂O₂ (MW = 273.13 g/mol), and its CAS number is 1142192-30-0 . The compound is primarily used in pharmaceutical and materials research due to its synthetic versatility. The hydroxyl group enhances solubility in polar solvents, while the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings . Commercial suppliers like Aladdin Scientific and Millipore/Sigma offer it at variable prices ($400–$1,108.80 per gram), reflecting differences in purity and sourcing .

Propiedades

IUPAC Name |

N-(2-bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)9(15)13-7-4-6(14)5-12-8(7)11/h4-5,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSINMXALNIHGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673933 | |

| Record name | N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-30-0 | |

| Record name | N-(2-Bromo-5-hydroxy-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation of Pyridine Derivative

The initial step involves bromination of a suitably substituted pyridine precursor. Bromination is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 2-position.

- Reaction Conditions: Bromination is often conducted in an inert solvent such as dichloromethane or acetonitrile at low temperatures (0–10 °C) to minimize side reactions.

- Catalysts: Iron (Fe) or copper (Cu) salts may be used as catalysts to enhance bromination efficiency.

- Yield: Reported yields for similar halogenation reactions range from 70% to 90%, depending on substrate and conditions.

Hydroxylation at the 5-Position

Hydroxylation of the brominated pyridine intermediate at position 5 can be achieved via directed metalation or nucleophilic substitution methods.

- Method A: Directed ortho-metalation using a strong base (e.g., lithium diisopropylamide) followed by quenching with oxygen or electrophilic hydroxyl sources.

- Method B: Palladium-catalyzed hydroxylation using hydroxide sources under mild conditions.

- Reaction Conditions: Typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0 to 80 °C.

- Yields: Hydroxylation yields vary but often exceed 60%.

Amide Formation (Pivalamide Coupling)

The final step involves coupling the amino group at position 3 with pivaloyl chloride to form the pivalamide.

- Reagents: Pivaloyl chloride and a base such as triethylamine or pyridine.

- Solvent: Dichloromethane or chloroform.

- Reaction Conditions: The reaction is typically carried out at 0–25 °C under an inert atmosphere to prevent hydrolysis.

- Purification: The product is purified by recrystallization or column chromatography.

- Yield: Amide formation yields are generally high, often above 80%.

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS, Fe/Cu catalyst | DCM, Acetonitrile | 0–10 | 70–90 | Regioselective bromination at C-2 |

| Hydroxylation | LDA or Pd-catalyst + hydroxide | THF, DMF | 0–80 | >60 | Directed metalation or Pd-catalyzed |

| Amide Formation | Pivaloyl chloride, triethylamine | DCM, Chloroform | 0–25 | >80 | Formation of pivalamide at C-3 amino |

- Catalyst Selection: Use of copper(I) salts improves bromination selectivity and yield.

- Temperature Control: Maintaining low temperatures during halogenation prevents polyhalogenation.

- Solvent Effects: Polar aprotic solvents favor hydroxylation efficiency.

- Continuous Flow Synthesis: Industrial scale-up employs continuous flow reactors for better mixing and reaction control, enhancing yield and purity.

- Purification: Silica gel chromatography and recrystallization are effective for isolating pure N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide.

The preparation of this compound is accomplished through a well-defined sequence of bromination, hydroxylation, and amide coupling. Each step requires careful control of reaction conditions to maximize yield and regioselectivity. Industrial methods adapt these laboratory procedures with continuous flow technologies to meet production demands efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include de-brominated or reduced hydroxyl derivatives.

Aplicaciones Científicas De Investigación

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is not fully elucidated. it is believed to interact with various molecular targets through its bromine and hydroxyl functional groups. These interactions can influence biological pathways and enzyme activities, making it a valuable compound for research .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Properties

Functional Group Analysis

Bromine vs. Other Halogens

- Bromine (Br) : Present in the target compound, it enables cross-coupling reactions (e.g., Suzuki-Miyaura). The dibromo analog (CAS 1138444-05-9) has higher reactivity but reduced solubility due to increased lipophilicity .

- Chlorine (Cl) : In N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS 1142191-76-1), the chloro group is less reactive than bromine in coupling reactions but offers cost advantages .

- Fluorine (F) : Fluorinated derivatives (e.g., N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide) exhibit improved metabolic stability and electronegativity, making them suitable for medicinal chemistry .

Hydroxyl Group Modifications

- Unprotected -OH : Enhances solubility but limits stability under acidic/basic conditions.

- Protected -OH : The TBS-protected analog (CAS 1171919-94-0) is used in multi-step syntheses to prevent unwanted side reactions .

- Formyl (-CHO) : The formyl derivative (CAS 1142192-34-4) serves as an electrophilic intermediate for nucleophilic additions .

Actividad Biológica

Overview

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a bromine atom and a hydroxyl group, which are critical for its interaction with biological targets. The compound's molecular formula is C₁₀H₁₃BrN₂O₂, and it is primarily investigated for its enzyme inhibition capabilities.

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor . The presence of the bromine atom and hydroxyl group enhances its binding affinity to specific enzymes or receptors. This compound may inhibit enzyme activity through mechanisms such as:

- Covalent Bond Formation : The compound can form covalent bonds with active site residues of enzymes, leading to permanent inhibition.

- Conformational Changes : It may alter the conformation of enzymes, affecting their activity and functionality.

Research Findings

Several studies have focused on the interactions and efficacy of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound exhibits significant inhibitory activity against various enzymes, suggesting potential applications in drug development.

- Binding Affinity Analysis : Interaction studies have demonstrated that the unique structural features of this compound facilitate strong binding to target proteins, which is crucial for its biological effectiveness.

Comparative Analysis

To better understand the biological relevance of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and differences:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₁₃BrN₂O₂ | Hydroxyl and bromine substitutions enhance reactivity |

| N-(2-Bromo-5-formylpyridin-3-yl)pivalamide | C₁₁H₁₃BrN₂O₂ | Contains a formyl group instead of hydroxymethyl |

| N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide | C₁₁H₁₂F N₂O₂ | Fluorine substitution alters reactivity |

Case Studies

A notable case study involved testing this compound in various disease models:

- Autoimmune Disease Model : In experiments involving lupus-prone mice, the compound was administered at varying doses to evaluate its impact on autoantibody production. Results indicated a dose-dependent reduction in autoantibody levels, highlighting its potential as an immunomodulatory agent.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines revealed that this compound inhibited cell proliferation significantly, suggesting its role as an anticancer agent.

Q & A

Basic Research Question

- <sup>1</sup>H NMR :

- Aromatic protons (pyridine ring): δ 7.5–8.5 ppm (doublets for H-4 and H-6).

- Hydroxyl (OH): δ ~5.5 ppm (broad, exchangeable).

- Pivalamide methyl groups: δ 1.2–1.4 ppm (singlet).

- IR :

- N-H stretch (amide): ~3300 cm<sup>-1</sup>.

- C=O (amide): ~1650 cm<sup>-1</sup>.

- C-Br stretch: ~600 cm<sup>-1</sup>.

- MS (ESI+) :

What computational methods are suitable for predicting the reactivity of the bromine substituent in this compound?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA software to model the electron density around the bromine atom. Key parameters:

- Fukui indices to predict nucleophilic/electrophilic sites.

- HOMO-LUMO gaps to assess stability.

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to evaluate substitution kinetics.

- Validation : Compare computational results with experimental substitution rates using cross-coupling reactions (e.g., Suzuki-Miyaura) .

How does the hydroxyl group influence hydrogen-bonding interactions in the crystal lattice of this compound?

Advanced Research Question

- X-ray Crystallography : Use SHELX suite for structure refinement.

- Thermal Analysis (DSC/TGA) : Correlate melting points (observed ~180–200°C) with packing efficiency influenced by H-bonding .

What strategies resolve contradictions in crystallographic data when determining this compound’s structure using SHELX software?

Advanced Research Question

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to reduce ambiguity.

- Refinement :

- Apply restraints for disordered pivalamide methyl groups.

- Use TWIN commands if twinning is detected.

- Validate with Rint (<5%) and Rfree (<10%).

- Cross-Check : Compare with analogous structures (e.g., N-(2-Chloro-5-hydroxypyridin-3-yl)pivalamide, CAS 1021339-26-3) to identify systematic errors .

How does the bromine substituent affect regioselectivity in cross-coupling reactions involving this compound?

Advanced Research Question

- Palladium-Catalyzed Reactions :

- Suzuki-Miyaura: Bromine at the 2-position directs coupling to the 5-hydroxypyridine ring.

- Selectivity is confirmed by isolating biaryl products and analyzing via HPLC-MS.

- Competitive Experiments : Compare reactivity with non-brominated analogs (e.g., N-(5-hydroxypyridin-3-yl)pivalamide) to quantify bromine’s electronic effects .

What role does this compound play in PROTAC development for targeted protein degradation?

Advanced Research Question

- Linker Design : The hydroxyl group enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives).

- Case Study : Analogous bromo-pivalamide derivatives (e.g., Entry 56 in PROTAC research, CAS N/A) show efficacy in degrading kinases via ubiquitination .

- Validation : Use Western blotting to monitor target protein levels post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.